3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a bromobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring with bromobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the benzenesulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
- N-(4-{[6-(1H-Pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-6-quinoxalinecarboxamide
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-phenoxypropanamide
Uniqueness
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is unique due to the presence of the bromobenzenesulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Biological Activity
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, a pyrazole ring, and a pyridazine moiety. Its biological activity is primarily investigated for anti-inflammatory and anticancer properties.
The molecular formula of the compound is C21H17BrN6O, with a molecular weight of approximately 449.3 g/mol. The presence of bromine and nitrogen-containing rings enhances its reactivity and interaction potential within biological systems. The sulfonamide group contributes to its solubility and biological activity.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase, which plays a role in various physiological processes including pH regulation and ion transport.
- Targeting Specific Pathways : The pyrazole and pyridazine components may interact with specific receptors or enzymes involved in inflammatory pathways, potentially reducing inflammation and tumor growth.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds, indicating that modifications in the molecular structure can significantly affect their potency against cancer cell lines. For instance, compounds with pyrazole and sulfonamide groups have demonstrated cytotoxic effects against breast cancer cells, with IC50 values ranging from 0.059 mM to 0.072 mM for related structures .
Anti-inflammatory Effects
Research has shown that sulfonamide derivatives can modulate inflammatory responses in animal models. In particular, studies involving isolated rat heart models indicated that certain sulfonamides could alter perfusion pressure, suggesting potential cardiovascular benefits .
Case Studies
- Antileishmanial Activity : A study comparing various pyrazole derivatives found that some exhibited significant activity against Leishmania spp., with IC50 values indicating effectiveness comparable to standard treatments .
- Cardiovascular Effects : Research on related sulfonamide compounds demonstrated their ability to decrease perfusion pressure in isolated rat hearts, indicating potential cardiovascular applications .
Table 1: Biological Activity Comparison
Compound Name | IC50 (mM) | Target Pathogen |
---|---|---|
Compound A | 0.059 | L. infantum |
Compound B | 0.072 | L. amazonensis |
3-bromo-N-(4-{...}) | TBD | TBD |
Table 2: Effects on Perfusion Pressure
Compound Name | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Compound 1 | 0.001 | Decreased |
Compound 2 | 0.001 | No significant change |
3-bromo-N-(4-{...}) | TBD | TBD |
Properties
IUPAC Name |
3-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2S/c20-14-3-1-4-17(13-14)29(27,28)25-16-7-5-15(6-8-16)22-18-9-10-19(24-23-18)26-12-2-11-21-26/h1-13,25H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJRSVPPDVPYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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